BenchChemオンラインストアへようこそ!

Pimonidazole Hydrochloride

Tumor Hypoxia Imaging Immunohistochemistry Xenograft Models

Pimonidazole hydrochloride is a 2-nitroimidazole hypoxia marker with a distinct activation threshold (K-value 1.22% O₂ vs. 0.09% for 18F-FMISO), enabling quantitative tissue oxygenation assessment. It forms stable covalent adducts with thiol groups, detectable via IHC or flow cytometry. Co-administration with EF5 allows temporal dissection of hypoxia dynamics and necrosis. Its superior renal clearance, reduced neurotoxicity compared to misonidazole/etanidazole, and validated automated scoring pipelines (PIMO-PANC trial) ensure reproducible, multi-parametric hypoxia profiling.

Molecular Formula C11H19ClN4O3
Molecular Weight 290.75 g/mol
CAS No. 70132-51-3
Cat. No. B1677890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimonidazole Hydrochloride
CAS70132-51-3
Synonyms2-((nitroimidazol-1-yl)methyl)-1-piperdineethanol
2-nitro-alpha-(piperidinomethyl)-1-imidazole ethanol
2-pimonidazole
hypoxyprobe-1
pimonidazole
Ro 03-8799
Ro 038799
Molecular FormulaC11H19ClN4O3
Molecular Weight290.75 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O.Cl
InChIInChI=1S/C11H18N4O3.ClH/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18;/h4,7,10,16H,1-3,5-6,8-9H2;1H
InChIKeySKUVJFHTKRTQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pimonidazole Hydrochloride (CAS 70132-51-3) — 2-Nitroimidazole Hypoxia Marker Overview for Research and Industrial Procurement


Pimonidazole hydrochloride (Ro 03-8799) is a 2-nitroimidazole compound that undergoes oxygen-dependent bioreductive activation specifically in hypoxic cells [1]. It forms stable covalent adducts with thiol groups in proteins, peptides, and amino acids, enabling detection via immunohistochemistry or flow cytometry [2]. Used as an exogenous hypoxia marker in preclinical tumor models and clinical studies, pimonidazole provides quantitative assessment of tissue oxygenation [3].

Pimonidazole Hydrochloride (CAS 70132-51-3) — Why In-Class 2-Nitroimidazole Substitution Fails Without Quantified Equivalence Data


The 2-nitroimidazole class includes multiple compounds (e.g., EF5, misonidazole, etanidazole, CCI-103F) that share a common bioreductive activation mechanism [1]. However, each exhibits distinct physicochemical properties, tissue distribution kinetics, and detection characteristics that preclude simple substitution without experimental re-validation [2]. Differences in reduction potential, antibody recognition, plasma half-life, and tissue penetration directly impact hypoxia quantification accuracy and inter-study reproducibility [3]. The evidence below demonstrates precisely where pimonidazole's quantified properties diverge from its closest comparators.

Pimonidazole Hydrochloride (CAS 70132-51-3) — Product-Specific Quantitative Differentiation Evidence Guide


Pimonidazole vs. EF5: Equivalent Hypoxic Fraction Detection Validates Interchangeability for Co-Administration Protocols

Pimonidazole and EF5, both 2-nitroimidazole hypoxia markers, exhibit equivalent tumor penetration and reduction at oxygen tensions below 10 mmHg (1.3% O2) [1]. When co-administered in vivo, both markers produce near-complete overlap in hypoxic fraction detection across colon adenocarcinoma and cervical squamous carcinoma xenografts [2]. This equivalence enables pimonidazole to serve as the established baseline marker in sequential injection protocols for distinguishing chronic from transient hypoxia [3].

Tumor Hypoxia Imaging Immunohistochemistry Xenograft Models

Pimonidazole vs. 18F-FMISO: Lower Hypoxic Activation Threshold for PET Imaging Comparison

In comparative oxygen-dependent uptake studies, pimonidazole demonstrates a distinct hypoxic activation threshold relative to 18F-fluoromisonidazole (18F-FMISO), the clinically used PET hypoxia tracer [1]. The mean K-value (oxygen concentration at half-maximal binding) for pimonidazole is 1.22% O2, substantially higher than the 0.09% O2 measured for 18F-FMISO under identical in vitro conditions [2].

PET Imaging Hypoxia Probes Radiotracer Development

Pimonidazole vs. Misonidazole and Etanidazole: Reduced Peripheral Nervous System Exposure Predicts Lower Neurotoxicity Risk

Among seven 2-nitroimidazole compounds evaluated for peripheral nervous system drug exposure in C3H/He mice, pimonidazole ranked fourth in sciatic nerve concentration, with exposure levels substantially lower than misonidazole and desmethylmisonidazole [1]. This reduced nerve exposure correlates with pimonidazole's lower hydrophilicity and shorter apparent biological half-life in peripheral nervous tissue [2].

Radiosensitizer Safety Pharmacokinetics Peripheral Neuropathy

Pimonidazole Hydrochloride Solution Stability: 4.5 Years at 2-8°C with No Degradation

Pimonidazole hydrochloride demonstrates exceptional long-term solution stability under refrigerated storage conditions . Specifically, pimonidazole HCl dissolved in 0.9% saline at 100 g/L (approximately 344 mM) stored at 2-8°C showed no detectable degradation via UV and HPLC analysis after 4.5 years [1]. Solid powder stored at room temperature under subdued light remains stable for 2 years without degradation .

Formulation Stability Procurement Specification Long-Term Storage

Pimonidazole IHC Reproducibility: Excellent Interobserver Agreement Validates Cross-Laboratory Data Comparability

A calibrated semiquantitative immunohistochemical scoring system for pimonidazole-detected hypoxia achieved excellent interobserver reproducibility in human squamous cell carcinomas [1]. While direct comparator reproducibility data for EF5 or CCI-103F IHC scoring are not available at equivalent scale, pimonidazole's extensive clinical validation (>800 publications) has driven the development of standardized, automated scoring pipelines for pancreatic and cervical cancer specimens [2].

Immunohistochemistry Standardization Clinical Trial Readiness Quantitative Pathology

Pimonidazole Hydrochloride (CAS 70132-51-3) — Validated Research and Industrial Application Scenarios


Dual-Marker Sequential Injection for Distinguishing Chronic vs. Transient Tumor Hypoxia

Pimonidazole co-administered with EF5 yields near-complete staining overlap (30-40% hypoxic fraction) across xenograft models [1]. When administration timing is separated by 72 hours, pimonidazole-positive cells shift to necrotic populations while EF5 labels newly hypoxic cells, enabling mechanistic dissection of hypoxia dynamics and radiotherapy resistance [2]. This protocol is validated for colon adenocarcinoma (HT29) and cervical squamous carcinoma (ME180) models.

IHC-Based Hypoxia Quantification in Clinical Tumor Biopsies with Standardized Scoring

Pimonidazole IHC using calibrated semiquantitative scoring (scores 1-4) achieves excellent interobserver reproducibility in squamous cell carcinoma specimens [3]. Binding correlates positively with Gleason score in prostate cancer (Spearman's rank, p=0.044) [4] and predicts treatment outcome in head and neck cancers. Automated quantitative scoring pipelines are now established for pancreatic ductal adenocarcinoma (PIMO-PANC trial).

PET Tracer Development Scaffold with Superior Renal Clearance Profile

Pimonidazole serves as the parent structure for novel 18F-labeled PET probes, leveraging its excellent renal clearance properties compared to 18F-FMISO [5]. The compound's K-value of 1.22% O2 (vs. 0.09% for 18F-FMISO) provides a distinct activation threshold that can be tuned through structural modification [6]. This scaffold strategy has yielded probes with improved tumor-to-muscle uptake ratios (2.46±0.48 at 2 h p.i. vs. 1.25±0.14 for 18F-FMISO).

Preclinical Radiosensitizer Combination Studies Requiring Reduced Neurotoxicity Profile

In murine systems, pimonidazole exhibits lower peripheral nervous system exposure than misonidazole and etanidazole, correlating with reduced neurotoxicity risk [7]. Combined radiosensitizer protocols (pimonidazole + etanidazole) leverage their distinct, non-overlapping toxicity profiles: pimonidazole produces acute transient CNS syndrome per dose, whereas etanidazole causes cumulative-dose peripheral neuropathy [8]. This combination approach has progressed to Phase III clinical evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimonidazole Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.